![molecular formula C21H19N5O3 B2557649 3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034425-90-4](/img/structure/B2557649.png)

3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

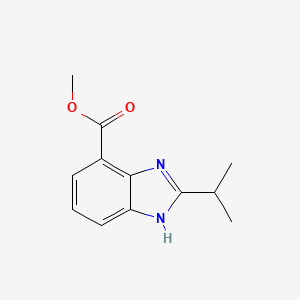

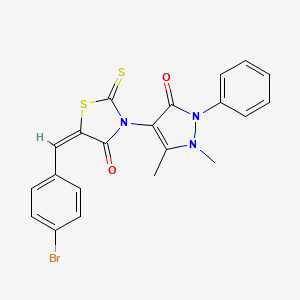

The synthesis of similar compounds involves the use of heterocyclic moieties such as imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Highly functionalized dispiro heterocycles, which share structural similarities with the specified compound, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown good antimicrobial properties and reasonable antitubercular activities, suggesting potential applications in developing new treatments for infectious diseases (Dandia, Jain, & Laxkar, 2013).

Antitumor Activities

Certain dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones have been synthesized and shown to possess anti-tumor activities against various human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. This suggests the potential application of such compounds in cancer research and therapy (Girgis, 2009).

Anticancer Properties of Pyrimidin-2,4-diones

Research into 1,3-dialkylated-pyrimidin-2,4-diones has indicated significant anti-cancer activities, particularly when certain structural features such as piperidine/pyrrolidine groups and benzoyl or benzyl groups are present. These findings underscore the potential of structurally related compounds in developing new anticancer drugs (Singh & Paul, 2006).

Alpha 1 Adrenoceptor Affinity

Pyrimido[5,4-b]indole derivatives, with structural similarities to the compound , have been evaluated for their alpha 1 adrenoceptor affinity. Some derivatives have shown potent ligand properties for alpha 1 adrenoceptors, indicating potential research applications in studying cardiovascular functions and disorders (Russo, Romeo, Guccione, & de Blasi, 1991).

Antimicrobial Activities

New Schiff bases of pyrido[1,2-a]pyrimidine derivatives have been synthesized and demonstrated variable antibacterial and antifungal activities, pointing to potential applications in developing new antimicrobial agents (Alwan, Al Kaabi, & Hashim, 2014).

Mécanisme D'action

Target of Action

Piperidine derivatives are also important in drug design and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Many indole-containing compounds interact with proteins to exert their effects . Similarly, piperidine derivatives are known to interact with various biological targets .

Biochemical Pathways

Without specific information on “3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, it’s difficult to say which biochemical pathways it might affect. Both indole and piperidine moieties are found in a wide range of biologically active compounds, suggesting that they could potentially interact with multiple pathways .

Pharmacokinetics

Many indole and piperidine derivatives are well absorbed and distributed in the body .

Result of Action

Compounds containing indole and piperidine moieties can have a wide range of effects, depending on their specific structures and targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often affect the activity and stability of pharmaceutical compounds .

Propriétés

IUPAC Name |

3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c27-19(14-3-4-17-13(12-14)5-9-22-17)25-10-6-15(7-11-25)26-20(28)16-2-1-8-23-18(16)24-21(26)29/h1-5,8-9,12,15,22H,6-7,10-11H2,(H,23,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCPNNHXGLXDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC5=C(C=C4)NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2557566.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)

![methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2557576.png)

![Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2557580.png)

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)